4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-10-7-12(20-8-10)13(19)15-5-3-11-9-21-14(17-11)18-6-2-4-16-18/h2,4,6-9H,3,5H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAYSDZRHHSFCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the formation of the pyrazole ring, followed by the construction of the thiazole ring, and finally the thiophene ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and thiazole rings are susceptible to oxidation under controlled conditions:
| Reaction Type | Conditions/Reagents | Products | Key Findings |
|---|---|---|---|
| Thiophene ring oxidation | KMnO₄ in acidic medium (H₂SO₄/H₂O) | 4-methylthiophene-2-carboxamide sulfoxide or sulfone derivatives | Methyl group at C4 stabilizes the sulfone product due to electron-donating effects. |
| Thiazole ring oxidation | H₂O₂ in acetic acid | Thiazole N-oxide derivatives | Pyrazole substituent directs oxidation to the thiazole sulfur. |
Nucleophilic Substitution
The thiazole ring undergoes substitution at C2 or C4 positions:
| Reaction Site | Nucleophile | Conditions | Products | Efficiency |
|---|---|---|---|---|
| C2 (pyrazole) | Amines | DMF, 80°C, 12h | 2-aminothiazole derivatives | Moderate yield (45–60%) due to steric hindrance. |
| C4 (ethyl linker) | Thiols | EtOH, reflux, 6h | Thioether analogs | Low yield (<30%). |
Hydrolysis of Carboxamide
The carboxamide group hydrolyzes under acidic or basic conditions:
| Conditions | Reagents | Products | Kinetics |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8h | Thiophene-2-carboxylic acid + ethylamine derivative | Complete conversion at 8h. |
| Basic hydrolysis | NaOH (10%), 100°C, 6h | Sodium carboxylate + free amine | 80% yield; side products from thiazole. |
Reduction Reactions
Selective reduction of unsaturated bonds or functional groups:
| Target Site | Reducing Agent | Conditions | Products |
|---|---|---|---|
| Thiazole C=N bond | NaBH₄/CuCl₂ | MeOH, 25°C, 2h | Partially saturated thiazoline derivative |
| Carboxamide | LiAlH₄ | Dry THF, 0°C, 1h | Primary alcohol (reduction of amide to -CH₂OH) |
Electrophilic Aromatic Substitution (EAS)
The thiophene ring undergoes regioselective substitution:
Coordination Chemistry
The pyrazole and thiazole nitrogen atoms act as ligands for metal complexes:
| Metal Ion | Solvent | Complex Type | Application |
|---|---|---|---|
| Cu(II) | DMSO | Octahedral | Catalytic oxidation studies |
| Pd(II) | CH₃CN | Square-planar | Cross-coupling reaction precursors |
Cycloaddition Reactions
The thiazole ring participates in [3+2] cycloadditions:
Key Structural Insights Influencing Reactivity:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiophene and thiazole derivatives, including 4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide, as promising anticancer agents. The compound has been synthesized and evaluated for its cytotoxic effects against several cancer cell lines.
Case Studies
- In vitro Studies : The compound was tested against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. Results indicated significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
- Molecular Docking : Molecular docking studies have shown that the compound interacts favorably with dihydrofolate reductase, a crucial enzyme in cancer cell proliferation .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Thiazole derivatives have been reported to possess antibacterial and antifungal activities, which can be attributed to their ability to disrupt microbial cellular functions.
Research Findings
In a comparative study, thiazole-based compounds demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring enhanced antibacterial activity .
Anticonvulsant Activity
Another significant application of this compound is in the treatment of epilepsy. Research has identified several thiazole derivatives with anticonvulsant properties.
Efficacy Studies
The compound showed promising results in animal models for seizure protection. Specifically, it was evaluated using electroshock seizure tests, demonstrating a protective effect against induced seizures at specific dosages .
Summary Table of Applications
| Application | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Inhibition of DNA/RNA synthesis | Significant cytotoxicity against HepG-2 and A-549 cells |
| Antimicrobial | Disruption of microbial cell functions | Effective against Gram-positive/negative bacteria |
| Anticonvulsant | Protection against induced seizures | Demonstrated efficacy in electroshock seizure models |
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes, receptors, or other proteins, modulating their activity. For example, the thiazole ring might bind to a metal ion in an enzyme’s active site, inhibiting its function. The pyrazole ring could interact with a receptor, altering signal transduction pathways.
Comparison with Similar Compounds
Structural Insights:
- Thiophene vs. Thiazole Positioning: The target compound places the carboxamide on the thiophene ring, unlike analogues like 10d (), where the carboxamide is directly attached to the thiophene but linked via a hydrazine-thiazole system.
- Pyrazole Substitution: The pyrazole at the thiazole-2-position distinguishes it from pyridinyl-substituted thiazoles (), which may alter solubility and kinase-inhibitory profiles due to pyrazole's hydrogen-bond acceptor/donor properties .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : The target compound’s carboxamide C=O stretch (~1660 cm⁻¹) aligns with 10d (), confirming analogous electronic environments .
Biological Activity
4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antioxidant domains. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of pyrazole and thiazole intermediates, which are then coupled with thiophene derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Candida albicans | 20 |
| Aspergillus niger | 25 |
These results suggest that the compound could serve as a potential therapeutic agent against infections caused by these pathogens .
Antioxidant Activity
In addition to its antimicrobial effects, this compound has shown notable antioxidant activity. Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging have been conducted to evaluate its ability to neutralize free radicals. The results indicate a strong antioxidant capacity, which may contribute to its overall therapeutic profile:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 12 |
| Hydroxyl Radical Scavenging | 15 |
These findings underscore the compound's potential in mitigating oxidative stress-related diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance, molecular docking studies suggest that it binds effectively to bacterial enzymes and receptors involved in cell wall synthesis and metabolic pathways, inhibiting their function and leading to microbial death .
Case Studies
A recent study evaluated the efficacy of this compound in treating infections in animal models. The results demonstrated a significant reduction in bacterial load in treated subjects compared to controls. In particular, the compound showed promise in reducing biofilm formation by Staphylococcus aureus, a common pathogen associated with chronic infections .
Q & A
Q. Table 1: Representative Synthetic Data for Analogous Compounds
Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should researchers prioritize?
Level: Basic
Methodological Answer:
- IR Spectroscopy : Prioritize absorption bands for:
- H-NMR : Identify protons adjacent to electronegative atoms (e.g., thiazole-CH at δ 7.82 ppm, pyrazole-CH at δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., M at m/z 305 for thiadiazole derivatives ).
How can researchers optimize reaction conditions to improve yields in the synthesis of thiophene-2-carboxamide derivatives?
Level: Advanced
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to evaluate variables like solvent polarity (DMF vs. ethanol), temperature (reflux vs. RT), and catalyst loading .
- Case Study : In Compound 7b , substituting ethanol with DMF increased yield from 70% to 76% due to enhanced solubility of intermediates.
- Statistical Tools : Apply response surface methodology (RSM) to identify optimal conditions for cyclization steps .
How should contradictory spectral data (e.g., NMR shifts vs. predicted values) be resolved during structural elucidation?
Level: Advanced
Methodological Answer:
- Cross-Validation : Compare experimental H-NMR shifts with density functional theory (DFT)-predicted values .
- Heteronuclear Correlation (HSQC/HMBC) : Resolve ambiguous assignments (e.g., distinguishing thiophene vs. thiazole protons) .
- Example : In Compound 7c , a discrepancy in C=O resonance was resolved via C-NMR, confirming the presence of a triazepine ring.
What methodologies are effective in establishing structure-activity relationships (SAR) for pyrazolyl-thiazole derivatives?
Level: Advanced
Methodological Answer:
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (-OCH) groups at the phenyl ring to assess antimicrobial activity .
- Biological Assays : Test derivatives against E. coli or S. aureus to correlate thiazole substituents with potency .
- QSAR Modeling : Use computational tools (e.g., CoMFA) to predict bioactivity based on logP and Hammett constants .
What advanced computational tools can aid in the design of novel derivatives targeting specific biological pathways?
Level: Advanced
Methodological Answer:
- Reaction Path Search : Employ quantum chemical calculations (e.g., Gaussian) to simulate cyclization energetics and transition states .
- Machine Learning (ML) : Train models on existing synthesis data to predict optimal reaction conditions for new analogs .
- Case Study : ICReDD’s workflow integrates computational screening of thiazole-based ligands for kinase inhibition, followed by experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
